molecular formula C17H16F2N4O2S B2516706 2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034290-06-5

2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2516706
CAS No.: 2034290-06-5
M. Wt: 378.4
InChI Key: VFYQMXXMMVSYKX-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A compound closely related to 2,5-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, has been synthesized and characterized for its potential in various biological activities. This includes anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Modest inhibition of HCV NS5B RdRp activity was also observed (Ş. Küçükgüzel et al., 2013).

Antimicrobial Potential

The antimicrobial potential of compounds bearing a similar scaffold has been explored, highlighting the synthesis and evaluation of a series of compounds for their in vitro antibacterial and antifungal activities. This research demonstrates the utility of the core structure in developing agents against pathogenic bacterial strains and fungal yeasts, underscoring its significance in the design of new antimicrobial drugs (Navneet Chandak et al., 2013).

Transfer Hydrogenation Catalysis

Research on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including compounds with similar structural elements, has revealed their application in transfer hydrogenation of ketones. This highlights the compound's role in facilitating catalytic processes, particularly in the efficient and environmentally friendly synthesis of alcohols from ketones. The absence of a need for basic additives or halide abstractors for high activity in transfer hydrogenation is a notable advancement in catalysis research (A. Ruff et al., 2016).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(Pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide have been studied, offering insights into the compound's potential as a ligand for metal coordination. This research provides foundational knowledge for the development of metal complexes with potential applications in various fields, including catalysis, material science, and medicinal chemistry (Danielle L Jacobs et al., 2013).

Kinase Inhibition for Therapeutic Applications

A series of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides, which share a similar structural motif, were designed as highly selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These inhibitors exhibit potent kinase inhibitory activity and suppress the activation of ZAK downstream signals both in vitro and in vivo, suggesting potential therapeutic applications in treating cardiac hypertrophy and possibly other diseases associated with ZAK dysregulation (Yu Chang et al., 2017).

Properties

IUPAC Name

2,5-difluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c1-12-9-16(13-3-2-6-20-11-13)22-23(12)8-7-21-26(24,25)17-10-14(18)4-5-15(17)19/h2-6,9-11,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYQMXXMMVSYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.